

Application Notes and Protocols for Crelosidenib in Patient-Derived Xenograft (PDX) Models

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Compound of Interest		
Compound Name:	Crelosidenib	
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These application notes provide a comprehensive guide for utilizing **Crelosidenib** (LY3410738), a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), in patient-derived xenograft (PDX) models. The following sections detail the mechanism of action, experimental protocols for efficacy studies, and expected pharmacodynamic effects.

Introduction to Crelosidenib and PDX Models

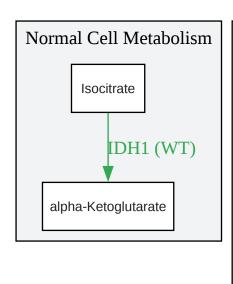
Crelosidenib is an investigational drug that targets mutant forms of the IDH1 enzyme, which are implicated in various cancers, including cholangiocarcinoma, glioma, and acute myeloid leukemia (AML).[1] The mutated IDH1 enzyme neomorphically produces the oncometabolite 2-hydroxyglutarate (2-HG), which drives oncogenesis by altering epigenetic states and blocking cellular differentiation.[1][2] **Crelosidenib** specifically inhibits this mutant enzyme, leading to a reduction in 2-HG levels and subsequent induction of cellular differentiation and inhibition of tumor cell proliferation.[1][3]

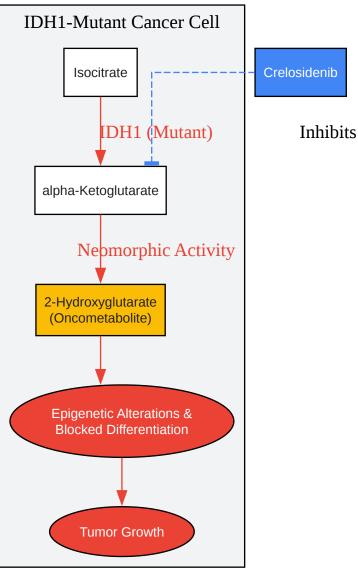
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are crucial preclinical tools. They are known to better recapitulate the heterogeneity and molecular characteristics of the original human tumor compared to traditional cell line-derived xenografts. This makes PDX models a more predictive platform for evaluating the efficacy of targeted therapies like **Crelosidenib**.



Crelosidenib Mechanism of Action

Crelosidenib is an orally bioavailable small molecule that selectively inhibits the mutant IDH1 enzyme. It has shown high potency against various IDH1 mutations, including R132H and R132C. The primary pharmacodynamic effect of **Crelosidenib** is the dose-dependent reduction of the oncometabolite 2-HG in tumors harboring IDH1 mutations.





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Crelosidenib's mechanism of action in IDH1-mutant cancer cells.

Quantitative Data Summary



The following tables summarize expected quantitative data from preclinical studies of **Crelosidenib** in IDH1-mutant PDX models. The data presented is illustrative and based on reported dose-dependent effects.

Table 1: In Vivo Efficacy of Crelosidenib in an IDH1-Mutant PDX Model

Treatment Group	Dose (mg/kg, p.o., BID)	Tumor Growth Inhibition (%)	Change in Tumor Volume (%)
Vehicle Control	-	0	+150
Crelosidenib	1	30	+105
Crelosidenib	3	55	+67.5
Crelosidenib	10	80	+30
Crelosidenib	30	95	+7.5

Table 2: Pharmacodynamic Effect of Crelosidenib on Tumor 2-HG Levels

Treatment Group	Dose (mg/kg, p.o., BID)	Duration of Treatment	Tumor 2-HG Reduction (%)
Vehicle Control	-	3 days	0
Crelosidenib	1	3 days	40
Crelosidenib	3	3 days	65
Crelosidenib	10	3 days	85
Crelosidenib	32	3 days	>90

Experimental Protocols

This section provides detailed protocols for conducting an in vivo efficacy study of **Crelosidenib** using PDX models.

PDX Model Establishment and Expansion



Objective: To establish and expand a cohort of mice bearing tumors from an IDH1-mutant patient tumor sample.

Materials:

- Fresh or cryopreserved patient tumor tissue with a confirmed IDH1 mutation.
- Immunodeficient mice (e.g., NOD scid gamma (NSG) mice, 6-8 weeks old, female).
- Sterile surgical instruments.
- Phosphate-buffered saline (PBS).
- Matrigel (optional).
- Animal facility with appropriate housing and care.

Protocol:

- Tissue Preparation:
 - If using fresh tissue, mince the tumor into small fragments (2-3 mm³) in sterile PBS.
 - If using cryopreserved tissue, thaw the vial rapidly in a 37°C water bath and wash with sterile PBS.
- Implantation:
 - Anesthetize the mouse according to approved institutional protocols.
 - Make a small incision in the skin of the flank.
 - Using a trocar, subcutaneously implant one tumor fragment. For some tumor types,
 orthotopic implantation may be more clinically relevant.
 - Close the incision with surgical clips or sutures.
- Tumor Growth Monitoring:





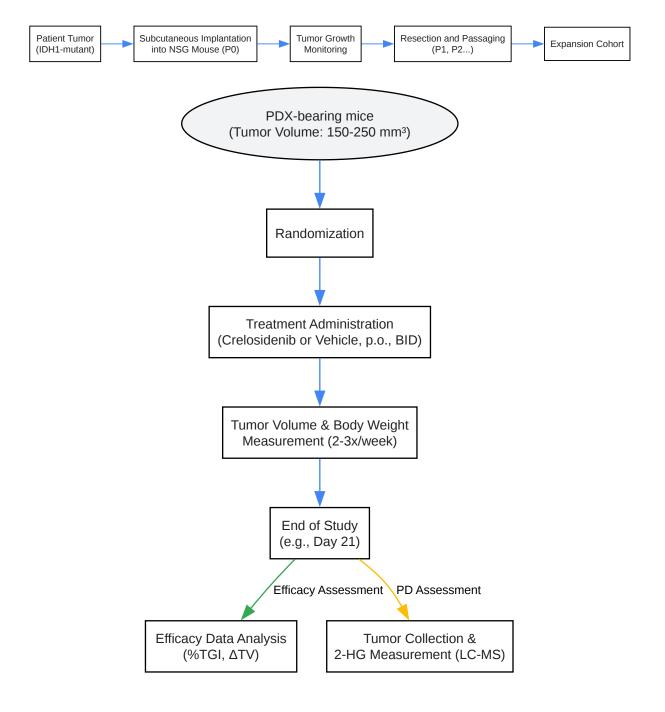


- Monitor the mice for tumor growth by palpation twice weekly.
- Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week.
- Calculate tumor volume (TV) using the formula: $TV = (L \times W^2) / 2$.

• Passaging:

- When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse.
- Aseptically resect the tumor, remove any necrotic tissue, and mince into fragments for implantation into a new cohort of mice for expansion.





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